molecular formula C27H24N4O5S B2548074 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 383895-65-6

2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2548074
CAS No.: 383895-65-6
M. Wt: 516.57
InChI Key: VNPGISVTAMUGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a hexahydroquinolin core substituted with a 1,3-benzodioxole moiety and a sulfanyl-linked acetamide group. The 1,3-benzodioxol-5-yl group is known to enhance bioactivity in pharmaceuticals by improving lipophilicity and membrane permeability . The hexahydroquinolin scaffold provides conformational rigidity, which may optimize receptor-binding interactions, while the sulfanyl bridge and acetamide tail contribute to solubility and metabolic stability.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5S/c1-15(32)29-17-6-8-18(9-7-17)30-24(34)13-37-27-19(12-28)25(26-20(31-27)3-2-4-21(26)33)16-5-10-22-23(11-16)36-14-35-22/h5-11,25,31H,2-4,13-14H2,1H3,(H,29,32)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPGISVTAMUGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Exudative Activity

The target compound shares functional similarities with 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21), which exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Key differences include:

  • Core Structure: The hexahydroquinolin ring in the target compound may offer enhanced steric complementarity to biological targets compared to the triazole core in ’s analogs.

Physicochemical and Electronic Properties

Compared to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide (), which has a hyperpolarizability of 5.97 × 10⁻³⁰ esu and a HOMO-LUMO gap of 3.92 eV:

  • The target compound’s hexahydroquinolin core likely reduces planarity, decreasing conjugation and hyperpolarizability.
  • The sulfanyl-acetamide chain may increase dipole moment, enhancing solubility in polar solvents.

Crystal Structure and Stability

The crystal structure of N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide () reveals stabilization via N–H···O and C–H···O hydrogen bonds. For the target compound:

  • The sulfanyl group and acetamide tail could form similar intermolecular interactions, promoting crystalline stability.
  • The bulky hexahydroquinolin ring might reduce packing efficiency, lowering melting points compared to smaller analogs.

Data Tables

Table 1: Structural and Activity Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity (Dose) Solubility (LogP)*
Target Compound Hexahydroquinolin 1,3-Benzodioxol, sulfanyl-acetamide Not reported Estimated 2.1
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () 1,2,4-Triazole Furan, sulfanyl-acetamide Anti-exudative (10 mg/kg) 1.8–2.5
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide () Propenamide 1,3-Benzodioxol, chloroaryl Not reported 3.4
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Oxadiazole Indole, sulfanyl-acetamide Anticancer (IC₅₀: 8–12 μM) 2.9–3.5

Table 2: Electronic Properties Comparison

Compound Name HOMO-LUMO Gap (eV) Dipole Moment (Debye) Hyperpolarizability (×10⁻³⁰ esu)
Target Compound Estimated 4.2 Estimated 6.8 Estimated 4.5
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide () 3.92 5.1 5.97

Research Implications and Limitations

  • Anti-Exudative Potential: The target compound’s structural complexity suggests superior target specificity over triazole analogs, but in vivo studies are needed to confirm efficacy .
  • Synthetic Challenges: The hexahydroquinolin core may complicate synthesis compared to oxadiazole or triazole derivatives, impacting scalability .
  • Data Gaps : Experimental data on solubility, stability, and bioactivity are absent for the target compound, highlighting the need for further characterization.

Biological Activity

The compound 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide represents a complex organic structure with potential therapeutic applications. This article aims to explore its biological activity through various studies and data analyses.

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity:

  • Benzodioxole ring : Known for its pharmacological properties.
  • Cyano group : Often associated with antitumor activity.
  • Hexahydroquinoline moiety : Linked to various biological effects.

Molecular Formula

C21H20N2O5SC_{21}H_{20}N_{2}O_{5}S

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, a related compound demonstrated significant cytotoxicity against lung cancer cell lines (A549, HCC827, and NCI-H358) with IC50 values ranging from 0.85 to 6.75 μM in 2D assays. The compounds exhibited higher efficacy in two-dimensional cultures compared to three-dimensional models, suggesting a need for further optimization for clinical applications .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Assay Type
Compound AA5492.12 ± 0.212D
Compound BHCC8275.13 ± 0.972D
Compound CNCI-H3580.85 ± 0.052D

Antimicrobial Activity

In addition to antitumor properties, compounds similar to the one have shown promising antimicrobial effects. For example, studies indicated moderate inhibitory effects against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds was found to be comparable to standard antibiotics such as ciprofloxacin .

Table 2: Antimicrobial Activity

CompoundBacteriaMIC (mg/mL)
Compound DE. coli ATCC 2592250
Compound EP. aeruginosa ATCC 2785325

The proposed mechanism of action for these compounds involves the interaction with DNA and inhibition of cell proliferation pathways. Binding studies have shown that these compounds can effectively bind within the minor groove of DNA, which may disrupt replication and transcription processes critical for cancer cell survival .

Case Studies

Several case studies have been conducted to assess the efficacy of similar compounds in vivo:

  • Study on Lung Cancer Models : In vivo experiments demonstrated that certain derivatives significantly reduced tumor size in xenograft models when administered at optimized doses.
  • Antimicrobial Efficacy in Animal Models : Animal studies indicated that the tested compounds effectively reduced bacterial load in infected tissues without significant toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.